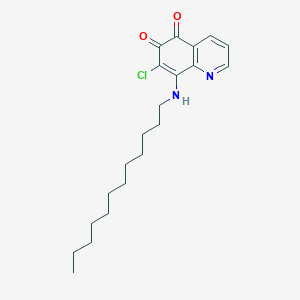
7-Chloro-8-dodecylamino-5,6-quinolinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-8-dodecylamino-5,6-quinolinedione is a synthetic organic compound with the molecular formula C21H29ClN2O2 It belongs to the quinolinedione family, characterized by a quinoline core with two ketone groups at positions 5 and 6, a chlorine atom at position 7, and a dodecylamino group at position 8
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-8-dodecylamino-5,6-quinolinedione typically involves the following steps:
Starting Material: The synthesis begins with a quinoline derivative, often 5,6-quinolinedione.
Amination: The dodecylamino group is introduced through a nucleophilic substitution reaction. This involves reacting the chlorinated quinolinedione with dodecylamine under basic conditions, often using a solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-8-dodecylamino-5,6-quinolinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinolinedione to hydroquinoline derivatives.
Substitution: The chlorine atom at position 7 can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base (e.g., sodium hydroxide, NaOH) facilitate substitution reactions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Hydroquinoline derivatives.
Substitution: Various substituted quinolinediones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-Chloro-8-dodecylamino-5,6-quinolinedione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 7-Chloro-8-dodecylamino-5,6-quinolinedione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting replication and transcription processes. It may also inhibit enzymes involved in cellular metabolism, leading to cell death. The dodecylamino group enhances its lipophilicity, facilitating its entry into cells and interaction with intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
7-Chloro-5,6-quinolinedione: Lacks the dodecylamino group, making it less lipophilic.
8-Dodecylamino-5,6-quinolinedione: Lacks the chlorine atom, potentially altering its reactivity and biological activity.
7-Chloro-8-amino-5,6-quinolinedione: Has a shorter amino group, affecting its cellular uptake and interaction.
Uniqueness
7-Chloro-8-dodecylamino-5,6-quinolinedione is unique due to the combination of the chlorine atom and the long dodecylamino chain, which confer specific chemical and biological properties. This combination enhances its ability to penetrate cell membranes and interact with intracellular targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
25943-50-4 |
|---|---|
Fórmula molecular |
C21H29ClN2O2 |
Peso molecular |
376.9 g/mol |
Nombre IUPAC |
7-chloro-8-(dodecylamino)quinoline-5,6-dione |
InChI |
InChI=1S/C21H29ClN2O2/c1-2-3-4-5-6-7-8-9-10-11-14-24-19-17(22)21(26)20(25)16-13-12-15-23-18(16)19/h12-13,15,24H,2-11,14H2,1H3 |
Clave InChI |
ZDZLKMLYWBLEHZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCNC1=C(C(=O)C(=O)C2=C1N=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


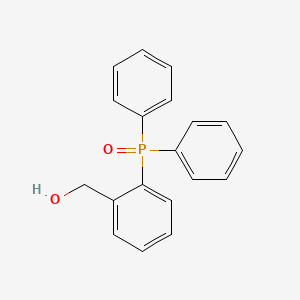
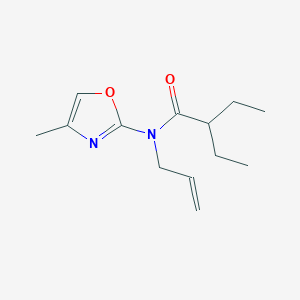
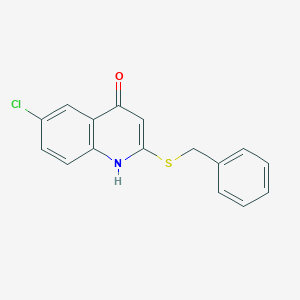
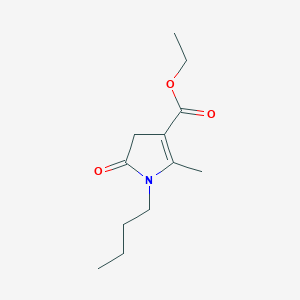
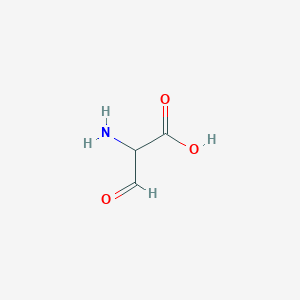
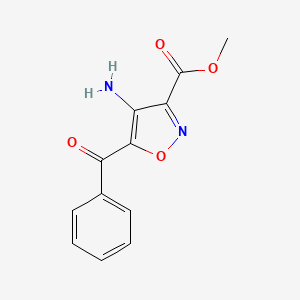

![2-(Difluoromethoxy)-5-ethoxybenzo[d]oxazole](/img/structure/B12896325.png)

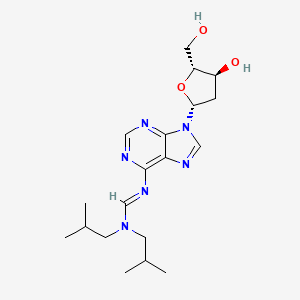
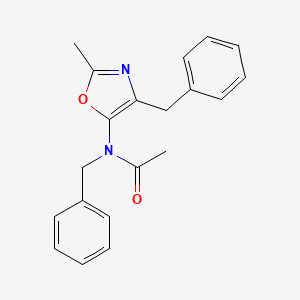
![4-(2,2-Dimethyl-1,3-dioxolan-4-yl)hexahydrofuro[3,4-b]furan-2-ol](/img/structure/B12896360.png)
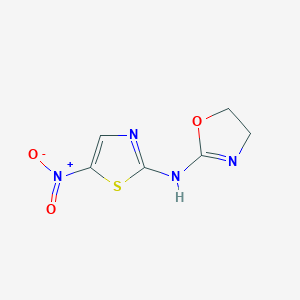
![Diethyl-[2-[(2-heptoxyphenyl)carbamoyloxy]-3-pyrrolidin-1-ylpropyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B12896387.png)
